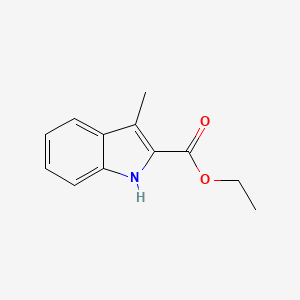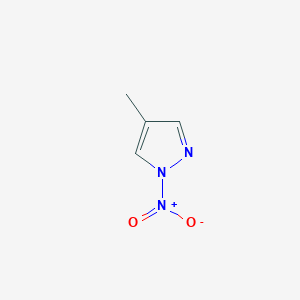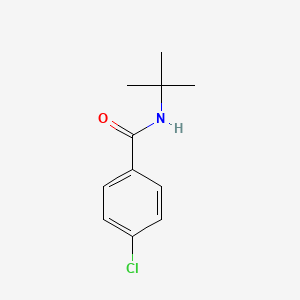
3-メチル-1H-インドール-2-カルボン酸エチル
概要
説明
Ethyl 3-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-methyl-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
3-メチル-1H-インドール-2-カルボン酸エチルの用途に関する包括的な分析
3-メチル-1H-インドール-2-カルボン酸エチルは、インドール化合物の誘導体であり、数多くの生物活性分子に存在するため、医薬品化学において重要な構造体です。以下は、この化合物の独自の科学研究用途の詳細な分析であり、それぞれ別のセクションで説明されています。
抗ウイルス活性: インドール誘導体は、抗ウイルス活性を示すことが報告されています。特に、3-メチル-1H-インドール-2-カルボン酸エチルなどの化合物は、合成して様々なウイルスの阻害活性を試験することができます。 例えば、特定のインドール-2-カルボン酸エチル誘導体は、インフルエンザA型およびコクサッキーB4ウイルスに対して有効性を示しており、3-メチル-1H-インドール-2-カルボン酸エチルが抗ウイルス研究において可能性を秘めていることを示唆しています .
抗炎症剤および鎮痛剤: インドール核は、抗炎症作用および鎮痛作用を持つ化合物の構成要素として知られています。 3-メチル-1H-インドール-2-カルボン酸エチルは、これらの薬理作用を標的とする新しい分子の合成における反応物として役立ち、新たな鎮痛薬の開発につながる可能性があります .
抗癌研究: インドール誘導体は、抗癌活性についても研究されています。 3-メチル-1H-インドール-2-カルボン酸エチルは、癌細胞の増殖を阻害する有効性を評価できる化合物の合成に使用でき、腫瘍学の分野に貢献します .
抗菌活性: 3-メチル-1H-インドール-2-カルボン酸エチルの構造骨格は、抗菌活性を有する誘導体を作り出すために使用できます。 これらの誘導体は、広範囲の細菌や真菌に対して強力な効果を発揮する可能性があり、新しい抗生物質の開発において非常に重要です .
アルカロイドの合成: アルカロイドは、自然界に存在する化合物であり、顕著な薬理作用を有しています。 3-メチル-1H-インドール-2-カルボン酸エチルは、天然源から入手するのが困難なことが多い複雑なアルカロイドの全合成における重要な出発物質となりえます .
神経薬理学的用途: インドール誘導体は、様々な神経伝達物質系との相互作用により、神経薬理学に関与していると考えられています。 3-メチル-1H-インドール-2-カルボン酸エチルは、神経経路を調節し、神経変性疾患を治療する分子を合成する上で重要となる可能性があります .
植物成長調節: インドール化合物は、インドール-3-酢酸などの特定の植物ホルモンと構造的に似ています。 3-メチル-1H-インドール-2-カルボン酸エチルは、農業研究において、植物の成長と発達を調節するアナログを合成するために使用される可能性があります .
化学合成および触媒作用: 合成化学において、3-メチル-1H-インドール-2-カルボン酸エチルは、フリーデル・クラフツアシル化などの様々な化学反応における反応物として作用することができます。 この用途は、複雑な有機分子を構築し、新しい触媒プロセスを開発するために不可欠です .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Ethyl 3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A . .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
生化学分析
Biochemical Properties
Ethyl 3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including Ethyl 3-methyl-1H-indole-2-carboxylate, have been shown to inhibit certain kinases, which are enzymes that phosphorylate proteins and play crucial roles in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation.
Cellular Effects
Ethyl 3-methyl-1H-indole-2-carboxylate has notable effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells . This effect is achieved through the modulation of signaling pathways that regulate cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-methyl-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with specific amino acid residues in the active sites of enzymes, leading to their inhibition . This inhibition can result in the disruption of critical biochemical pathways, ultimately affecting cellular function. Additionally, Ethyl 3-methyl-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methyl-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to Ethyl 3-methyl-1H-indole-2-carboxylate in in vitro or in vivo studies has been associated with sustained modulation of cellular processes, including cell cycle regulation and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 3-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At high doses, Ethyl 3-methyl-1H-indole-2-carboxylate can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific dosage levels.
Metabolic Pathways
Ethyl 3-methyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of Ethyl 3-methyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins can facilitate the compound’s distribution to specific tissues, influencing its localization and accumulation.
Subcellular Localization
Ethyl 3-methyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct Ethyl 3-methyl-1H-indole-2-carboxylate to the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism.
特性
IUPAC Name |
ethyl 3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQXZSIVKVCSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942035 | |
| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-31-9, 26304-51-8 | |
| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Methylindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)













